molecular formula C7H6ClF2NO B2906276 2,5-Difluoro-2-chloro benzaldoxime CAS No. 159693-02-4

2,5-Difluoro-2-chloro benzaldoxime

Cat. No.: B2906276
CAS No.: 159693-02-4
M. Wt: 193.58
InChI Key: QPYKYWXKNIVEKV-NYYWCZLTSA-N
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Description

2,5-Difluoro-2-chloro benzaldoxime: is an organic compound with the molecular formula C7H4ClF2NO It is a derivative of benzaldoxime, where the benzene ring is substituted with two fluorine atoms and one chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-2-chloro benzaldoxime typically involves the reaction of 2,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-2-chloro benzaldoxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines or hydroxylamines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate and are carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted benzaldoxime derivatives.

Scientific Research Applications

2,5-Difluoro-2-chloro benzaldoxime has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-2-chloro benzaldoxime depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

    2,5-Difluorobenzaldoxime: Lacks the chlorine substitution, which may affect its reactivity and applications.

    2-Chlorobenzaldoxime: Lacks the fluorine substitutions, which can influence its chemical properties and biological activities.

    Benzaldoxime: The parent compound without any halogen substitutions, serving as a reference point for comparing the effects of fluorine and chlorine substitutions.

Uniqueness: 2,5-Difluoro-2-chloro benzaldoxime is unique due to the presence of both fluorine and chlorine atoms on the benzene ring. These substitutions can significantly alter its chemical reactivity, stability, and potential biological activities compared to its analogs.

Properties

IUPAC Name

(NE)-N-[(6-chloro-3,6-difluorocyclohexa-2,4-dien-1-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-7(10)2-1-6(9)3-5(7)4-11-12/h1-5,12H/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYKYWXKNIVEKV-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C=C1F)C=NO)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(C(C=C1F)/C=N/O)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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